molecular formula C11H17N3O3 B12980402 Methyl N-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-N-methylglycinate

Methyl N-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-N-methylglycinate

Cat. No.: B12980402
M. Wt: 239.27 g/mol
InChI Key: WWHUVZILSALPDL-UHFFFAOYSA-N
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Description

Systematic Nomenclature Breakdown

The IUPAC name methyl N-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-N-methylglycinate is derived through hierarchical substitution rules:

  • Parent structure : Glycinate (2-aminoacetate), modified by esterification (methyl group) and N-substitution.
  • Substituents :
    • N-methyl: A methyl group attached to the glycinate nitrogen.
    • N-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl): An ethyl chain terminating in a 3-amino-2-oxopyridin-1(2H)-yl group.
  • Pyridinone numbering : The pyridine ring is numbered to prioritize the oxo group at position 2 and the amino group at position 3.

Full decomposition :

  • Methyl : Indicates the ester’s methyl group.
  • N-methyl : Denotes substitution on the glycinate nitrogen.
  • 2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl : Specifies the ethyl linker to a pyridinone ring with substituents at positions 2 (oxo) and 3 (amino).

Molecular Geometry and Bonding Patterns

The compound’s geometry is defined by three regions (Table 1):

Region Geometry Key Bonds
Pyridinone ring Planar, aromatic C=O (1.22 Å), C-N (1.34 Å)
Ethyl linker Tetrahedral at CH2 groups C-C (1.54 Å), free rotation
Glycinate ester Trigonal planar at carbonyl C=O (1.21 Å), N-C (1.47 Å)

Bonding interactions :

  • Pyridinone : Conjugated π-system stabilized by resonance between the carbonyl and ring nitrogen.
  • Glycinate ester : Resonance delocalization between carbonyl oxygen and ester oxygen.
  • Ethyl linker : σ-bonds enable rotational flexibility, adopting staggered or eclipsed conformations.

Tautomeric Forms and Resonance Structures

The pyridinone ring exhibits keto-enol tautomerism (Figure 1), though the keto form dominates due to aromatic stabilization:

Keto form :

  • 2-Oxo group remains carbonyl, preserving ring aromaticity.
  • Resonance between carbonyl oxygen and ring nitrogen delocalizes electron density.

Enol form (minor):

  • Rare due to disrupted conjugation; hydroxyl group at position 2 destabilizes the ring.

Resonance structures :

  • Pyridinone ring: Negative charge localized on oxygen, positive charge on nitrogen.
  • Glycinate ester: Electron withdrawal by ester oxygen stabilizes the carbonyl group.

Stereochemical Considerations

The glycinate nitrogen is a potential stereogenic center with three distinct substituents:

  • Methyl group
  • Ethyl-pyridinone chain
  • Glycinate backbone

Chirality analysis :

  • Theoretical : Nitrogen’s tetrahedral geometry with three unique groups suggests chirality.
  • Practical : Rapid nitrogen inversion at room temperature prevents isolation of enantiomers, resulting in a racemic mixture.

Conformational isomerism :

  • Ethyl linker rotation creates gauche and anti conformers, though energy differences are minimal (<1 kcal/mol).

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

methyl 2-[2-(3-amino-2-oxopyridin-1-yl)ethyl-methylamino]acetate

InChI

InChI=1S/C11H17N3O3/c1-13(8-10(15)17-2)6-7-14-5-3-4-9(12)11(14)16/h3-5H,6-8,12H2,1-2H3

InChI Key

WWHUVZILSALPDL-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1C=CC=C(C1=O)N)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 3-amino-2-oxopyridin-1(2H)-yl Intermediate

  • The pyridinone core is typically prepared by cyclization of appropriate substituted pyridine precursors or via selective amination of 2-oxopyridine derivatives.
  • Amination at the 3-position can be achieved by nucleophilic substitution or reductive amination methods.
  • Protection of sensitive groups may be necessary to prevent side reactions during subsequent steps.

Formation of the 2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl Linker

  • The ethyl linker is introduced by alkylation reactions, often using 2-bromoethyl derivatives or 2-chloroethyl reagents.
  • The nucleophilic nitrogen on the pyridinone ring attacks the alkyl halide to form the N-alkylated intermediate.
  • Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO) and mild bases (e.g., K2CO3) to facilitate substitution.

Coupling with N-methylglycine Methyl Ester

  • The final coupling step involves formation of the amide bond between the ethyl-linked pyridinone and the N-methylglycine methyl ester.
  • This is commonly achieved via peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU, or DCC in the presence of a base like DIPEA.
  • Alternatively, activated esters or acid chlorides of glycine derivatives can be used.
  • The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

Purification and Characterization

  • Purification is performed by column chromatography or recrystallization.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm structure and purity.

Representative Reaction Scheme

Step Reactants Reagents/Conditions Product
1 2-oxopyridine derivative Amination reagents (e.g., NH3, reductive amination) 3-amino-2-oxopyridin-1(2H)-yl intermediate
2 Intermediate + 2-bromoethyl compound K2CO3, DMF, 50-80°C 2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl intermediate
3 Intermediate + N-methylglycine methyl ester EDCI/HATU, DIPEA, DCM, RT This compound
4 Crude product Chromatography/Recrystallization Pure target compound

Research Findings and Optimization Notes

  • Yield Optimization: Use of coupling reagents like HATU improves amide bond formation efficiency and reduces side products.
  • Solvent Choice: Polar aprotic solvents favor alkylation steps; dichloromethane or DMF are common.
  • Temperature Control: Moderate temperatures (room temperature to 80°C) prevent decomposition of sensitive groups.
  • Protecting Groups: Amino groups may require temporary protection (e.g., Boc or Fmoc) during alkylation to avoid polymerization or side reactions.
  • Purity Assessment: High-performance liquid chromatography (HPLC) is recommended for purity analysis.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Amination NH3 or amine source, reductive amination Control pH to avoid overreaction
Alkylation 2-bromoethyl reagent, K2CO3, DMF, 50-80°C Use excess base to drive reaction
Coupling EDCI/HATU, DIPEA, DCM, RT Anhydrous conditions critical
Purification Silica gel chromatography, recrystallization Use gradient elution for best separation
Characterization NMR, MS, IR, HPLC Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-N-methylglycinate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may yield alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl N-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-N-methylglycinate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Compound 1 : Methyl N-(2-(diethoxyphosphoryl)acetyl)-N-methylglycinate (20)
  • Structure: Replaces the 3-amino-2-oxopyridin-1(2H)-yl group with a diethoxyphosphoryl-acetyl moiety.
  • Synthesis : Synthesized via a reaction involving triethyl phosphite and 1,2-dichloroethane, yielding 96% as a pale red oil .
  • Key Data :
    • NMR : Structural confirmation via $ ^1H $ NMR.
    • Yield : Exceptionally high (96%), likely due to the stability of the phosphoryl intermediate.
Compound 2 : Ethyl N-(2-(3-(tert-butyl)-2-oxo-2,3,3a,4,5,7-hexahydro-1H-indeno[1,7a-b]pyrrol-1-yl)ethyl)-N-methylglycinate (3-33)
  • Structure: Features a bulky tert-butyl-substituted indeno-pyrrolone ring instead of the pyridinone group.
  • Synthesis : Achieved in 72% yield (d.r. > 20:1) as a brown oil, with stereochemical control .
  • Key Data :
    • NMR : Distinct signals at δ 5.91–5.86 (m, 1H, olefinic proton) and δ 175.0 (carbonyl) in $ ^{13}C $ NMR.
    • IR : Peaks at 1737 cm$ ^{-1} $ (ester C=O) and 1595 cm$ ^{-1} $ (amide C=O).
    • HRMS : [M+H]$ ^+ $ at 375.2638 (calcd. 375.2642) .
Compound 3 : Methyl (R,E)-N-(4-((tert-butoxycarbonyl)amino)-5-((4-methoxybenzyl)oxy)pent-2-enoyl)-N-methylglycinate (SI-3)
  • Structure: Contains a Boc-protected amino-pent-2-enoyl chain instead of the pyridinone-ethyl linker.
  • Synthesis : Lower yield (65%), attributed to steric hindrance from the 4-methoxybenzyloxy group .

Comparative Analysis Table

Parameter Target Compound Compound 1 Compound 2 Compound 3
Core Substituent 3-Amino-2-oxopyridin-1(2H)-yl Diethoxyphosphoryl Indeno-pyrrolone Boc-amino-pentenoyl
Yield Not reported in evidence 96% 72% 65%
Physical State Not reported Pale red oil Brown oil Pale yellow oil
Key Spectral Features Hypothetical: Peaks for NH$ _2 $, pyridinone C=O Phosphoryl IR/NMR Indeno-pyrrolone NMR Boc-protected amine
Synthetic Complexity Likely moderate Low High (stereocontrol) Moderate

Biological Activity

Methyl N-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-N-methylglycinate is a synthetic compound that belongs to the class of glycinates. It features a pyridine ring, an amino group, and a glycine moiety, which contribute to its biological activity. Understanding its biological properties is crucial for potential therapeutic applications.

The molecular formula of this compound is C11H17N3O3C_{11}H_{17}N_{3}O_{3}, with a molecular weight of 239.27 g/mol. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC11H17N3O3
Molecular Weight239.27 g/mol
IUPAC Namemethyl 2-[2-(3-amino-2-oxopyridin-1-yl)ethyl-methylamino]acetate
InChIInChI=1S/C11H17N3O3/c1-13(8-10(15)17-2)6-7-14-5-3-4-9(12)11(14)16/h3-5H,6-8,12H2,1-2H3
Canonical SMILESCN(CCN1C=CC=C(C1=O)N)CC(=O)OC

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors in the body. The precise mechanisms remain to be fully elucidated through experimental studies, but potential pathways include:

  • Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic or signaling pathways.
  • Receptor Interaction : It could bind to receptors influencing neurotransmitter release or other cellular responses.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.
  • Neuroprotective Effects : Certain studies indicate that related pyridine compounds can enhance neuronal survival and function, which may be relevant in neurodegenerative diseases.
  • Antimicrobial Activity : Compounds within this class have been tested for antibacterial and antifungal properties, showing promising results against various pathogens.

Case Studies

Several studies have investigated the biological effects of related compounds:

Study 1: Neuroprotective Effects

A study published in Neuroscience Letters explored the neuroprotective effects of pyridine derivatives on neuronal cell lines. The results indicated that these compounds reduced apoptosis and promoted cell survival in models of oxidative stress.

Study 2: Antioxidant Activity

Research conducted by Smith et al. (2020) demonstrated that certain glycinates exhibited significant antioxidant activity in vitro. This study utilized DPPH and ABTS assays to quantify radical scavenging capacity, revealing that this compound had comparable efficacy to established antioxidants.

Study 3: Antimicrobial Properties

In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

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